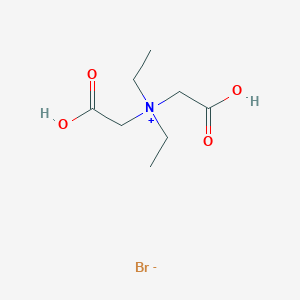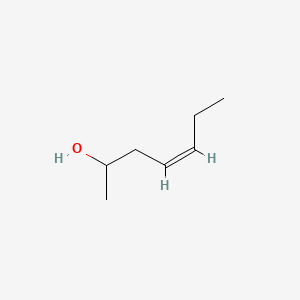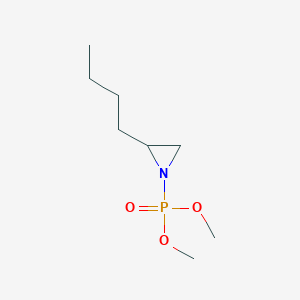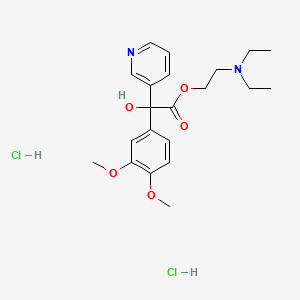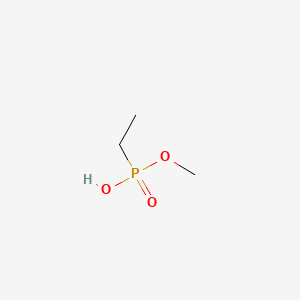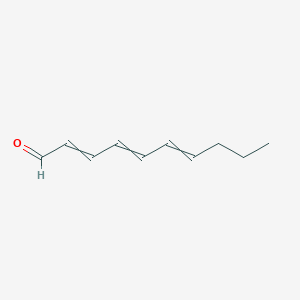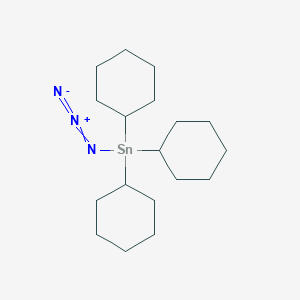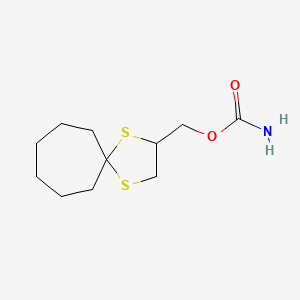
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiaspiro(45)undecane-2-methanol, carbamate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of two sulfur atoms and a spiro linkage, which imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method is the reaction of a cyclohexanone derivative with a thiol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methanol group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate involves its interaction with molecular targets through its sulfur atoms and spirocyclic structure. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro(4.5)decane: Similar spirocyclic structure but with oxygen atoms instead of sulfur.
1,5-Dioxaspiro(5.5)undecane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications compared to its oxygen-containing analogs.
Propriétés
Numéro CAS |
35801-65-1 |
|---|---|
Formule moléculaire |
C11H19NO2S2 |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
1,4-dithiaspiro[4.6]undecan-3-ylmethyl carbamate |
InChI |
InChI=1S/C11H19NO2S2/c12-10(13)14-7-9-8-15-11(16-9)5-3-1-2-4-6-11/h9H,1-8H2,(H2,12,13) |
Clé InChI |
KFNSWGUVOZGKNC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)SCC(S2)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

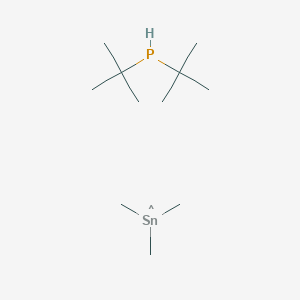
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
